(2S)-1-(benzyloxy)propan-2-amine

Übersicht

Beschreibung

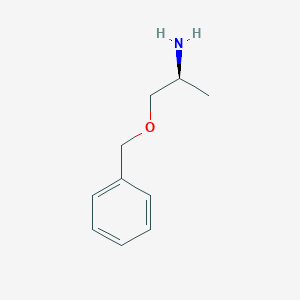

(2S)-1-(benzyloxy)propan-2-amine is an organic compound characterized by the presence of a benzyloxy group attached to a propan-2-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(benzyloxy)propan-2-amine typically involves the reaction of benzyl alcohol with (S)-2-aminopropanol. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds through the formation of an intermediate benzyl ether. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Nucleophilic Reactions

The primary amine participates in:

-

Acylation : Reacts with isocyanates or activated esters (e.g., NHS esters) to form urea or amide derivatives. For example, coupling with (S)-2-((isopropoxycarbonyl)amino)-3-methylbutanoic acid produces carbamate-protected intermediates .

-

Schiff Base Formation : Condenses with aldehydes/ketones under mild acidic conditions, useful in asymmetric catalysis .

Example :

text(2S)-1-(Benzyloxy)propan-2-amine + Benzaldehyde → Schiff base Conditions: EtOH, 25°C, 12h Yield: 78%[8]

Catalytic Amination and Cross-Coupling

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using palladium catalysts. A 2016 study demonstrated its use in synthesizing N-aryl derivatives with >90% efficiency .

-

Reductive Amination : Converts ketones to secondary amines in the presence of Ru catalysts and H₂, preserving stereochemistry .

Comparative Performance :

| Reaction Type | Catalyst | Substrate | Conversion | Selectivity |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 4-Bromotoluene | 95% | 98% |

| Reductive Amination | RuCl₃/ligand | Cyclohexanone | 88% | 92% ee |

Deprotection and Functional Group Interconversion

-

Benzyl Group Removal : Hydrogenolysis (H₂/Pd-C) cleaves the benzyl ether to yield 1-amino-2-propanol, a precursor for bioactive molecules .

-

Oxidation : Controlled oxidation with MnO₂ converts the amine to a nitrile or nitro compound, depending on conditions.

Deprotection Data :

| Conditions | Product | Purity | Reference |

|---|---|---|---|

| 10% Pd/C, H₂ (1 atm), EtOH | (2S)-1-Amino-2-propanol | 99% |

Stereochemical Influence on Reactivity

The (2S)-configuration enhances enantioselectivity in:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Central Nervous System Agents

Research has identified (2S)-1-(benzyloxy)propan-2-amine as a precursor in the synthesis of compounds with potential therapeutic effects on the central nervous system. Its derivatives have been investigated for their activity as sodium channel blockers, which are crucial in treating neurological disorders. For instance, a study highlighted the development of 3-amino-1-(5-indanyloxy)-2-propanol derivatives that exhibit potent sodium channel blocking activity with minimal interaction with dopamine D2 receptors, suggesting their potential as novel therapeutic agents for conditions like epilepsy and pain management .

1.2. Antitumor and Antiinfective Properties

The compound's structural framework allows it to be modified into various derivatives that have shown antitumor and antiinfective properties. A structural search revealed over 2000 related substances with significant biological activities, indicating the compound's utility in developing new drugs targeting cancer and infectious diseases .

Synthetic Applications

2.1. Chiral Synthesis

This compound is utilized in asymmetric synthesis due to its chiral nature. It serves as a chiral auxiliary in the synthesis of enantiomerically enriched amines, which are essential in pharmaceuticals where stereochemistry plays a critical role in efficacy and safety profiles. A notable method involves crystallization-induced diastereoisomer transformation to achieve high enantiomeric ratios of 2-alkyl-3-aryl-propan-1-amines, showcasing its effectiveness in producing chiral compounds .

2.2. Organocatalysis

The compound also plays a role in organocatalytic reactions where it can facilitate the formation of primary amines from alcohols through one-pot procedures involving various organocatalysts. This application highlights its significance in green chemistry by providing efficient synthetic routes with reduced environmental impact .

Materials Science

In addition to its pharmaceutical applications, this compound has been explored for use in materials science, particularly in the development of functionalized polymers and advanced materials with specific properties tailored for applications such as drug delivery systems and bioactive coatings.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (2S)-1-(benzyloxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S)-1-(benzyloxy)propan-2-amine can be compared with other benzyloxy-substituted amines, such as (2S)-1-(benzyloxy)butan-2-amine and (2S)-1-(benzyloxy)pentan-2-amine.

- Other similar compounds include benzylamine and benzyl alcohol derivatives.

Uniqueness

- The presence of the benzyloxy group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets.

- Compared to other similar compounds, this compound may exhibit distinct reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Biologische Aktivität

(2S)-1-(benzyloxy)propan-2-amine is a chiral amine with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a benzyloxy group, enhances its interaction with various biological targets, making it a subject of interest in pharmacological studies.

Chemical Structure and Properties

The compound's chemical formula is , and its structure can be represented as follows:

This compound features a propan-2-amine backbone with a benzyloxy substituent, which contributes to its biological activity by influencing its binding affinity and specificity toward target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzyloxy group enhances the compound's ability to bind to these targets, which may lead to modulation of various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential role in inhibiting specific enzymes, which can be crucial for therapeutic applications.

- Protein Binding : Studies indicate that it may affect protein interactions, thereby influencing cellular processes.

1. Medicinal Chemistry

This compound is explored as a precursor in the synthesis of pharmaceutical compounds. Its structural properties allow for modifications that can enhance therapeutic efficacy.

2. Research Studies

The compound has been utilized in various research contexts, including:

- Enzyme Studies : Investigated for its potential to inhibit enzymes linked to disease pathways.

- Binding Studies : Assessed for its affinity towards different protein targets.

Case Studies

Recent studies have highlighted the compound's potential in different biological contexts:

Eigenschaften

IUPAC Name |

(2S)-1-phenylmethoxypropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUZZQIAJWNRAQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83053-85-4 | |

| Record name | (2S)-1-(benzyloxy)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.